molecular formula C21H14Cl2N2S3 B12204037 [4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine

[4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine

Cat. No.: B12204037
M. Wt: 461.5 g/mol
InChI Key: LQBYPHCVSVCJTJ-UHFFFAOYSA-N
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Description

[4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine is a complex organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two 4-chlorophenylthio groups attached to the thiazole ring, making it a unique and potentially bioactive molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and temperatures ranging from 100°C to 150°C.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

[4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine involves its interaction with cellular proteins and enzymes. The thiazole ring can interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This compound may also interfere with cellular signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine apart from these similar compounds is its unique substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of two 4-chlorophenylthio groups enhances its potential for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C21H14Cl2N2S3

Molecular Weight

461.5 g/mol

IUPAC Name

4,5-bis[(4-chlorophenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C21H14Cl2N2S3/c22-14-6-10-17(11-7-14)26-19-20(27-18-12-8-15(23)9-13-18)28-21(25-19)24-16-4-2-1-3-5-16/h1-13H,(H,24,25)

InChI Key

LQBYPHCVSVCJTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl

Origin of Product

United States

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